2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Overview
Description
Mechanism of Action
Target of Action
SPhos, also known as 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl, is primarily targeted towards palladium catalysis . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .
Mode of Action
SPhos enhances the reactivity of palladium catalysis during cross-coupling reactions . As an electron-rich biaryl phosphine ligand, it forms a stable complex with palladium, facilitating various types of coupling reactions .
Biochemical Pathways
The primary biochemical pathway influenced by SPhos is the cross-coupling reaction . This includes Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
Its solubility in common organic solvents and stability under various conditions influence its availability in chemical reactions.
Result of Action
The result of SPhos’s action is the facilitation of various types of cross-coupling reactions . By enhancing the reactivity of palladium catalysis, it aids in the efficient formation of carbon-carbon bonds, which is a key step in the synthesis of a wide range of organic compounds .
Action Environment
SPhos is air-stable, moisture-stable, and thermally stable . These properties allow it to maintain its efficacy under a variety of environmental conditions. It should be stored under an inert atmosphere and in a cool, dry place to prevent degradation .
Biochemical Analysis
Biochemical Properties
The phosphine moiety of 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl interacts with transition metals, forming stable complexes that can participate in a range of catalytic transformations . The mechanism of action of 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl involves coordinating with transition metals to modulate their reactivity, allowing for the selective formation of desired products in transformations .
Molecular Mechanism
The molecular mechanism of 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl involves its ability to coordinate with transition metals, modulating their reactivity . This allows for the selective formation of desired products in transformations . By serving as a ligand, 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl plays a role in controlling the stereochemistry and regioselectivity of metal-catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
SPhos can be synthesized through a multi-step process involving the following key steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of two benzene rings.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 2’ and 6’ positions of the biphenyl core through a methylation reaction.
Attachment of Phosphine Group: The phosphine group is attached to the biphenyl core through a phosphination reaction using dicyclohexylphosphine.
Industrial Production Methods
Industrial production of SPhos involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
SPhos undergoes several types of chemical reactions, including:
Substitution Reactions: SPhos can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Oxidation and Reduction Reactions: SPhos can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Palladium Catalysts: SPhos is commonly used with palladium catalysts in Suzuki coupling reactions.
Major Products Formed
The major products formed from reactions involving SPhos include various arylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
SPhos has a wide range of applications in scientific research, including:
Chemistry: SPhos is extensively used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: SPhos is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: SPhos is employed in the development of new drugs and therapeutic agents.
Industry: SPhos is used in the production of fine chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
XPhos: 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
CPhos: 2-Dicyclohexylphosphino-2’,6’-dimethylbiphenyl
Uniqueness of SPhos
SPhos is unique due to its high activity in Suzuki coupling reactions involving aryl chlorides, which are typically challenging substrates. Its air-stable nature and convenient handling characteristics make it a preferred choice for many researchers and industrial applications .
Properties
IUPAC Name |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFWTIYUKDMAOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460730 | |
Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657408-07-6 | |
Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=657408-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657408076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DICYCLOHEXYLPHOSPHINO-2',6'-DIMETHOXYBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI1MQ32186 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of SPhos?
A1: The molecular formula of SPhos is C26H37O2P, and its molecular weight is 412.55 g/mol.
Q2: What spectroscopic data is available for SPhos?
A2: SPhos has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and 31P NMR spectroscopy. These techniques provide valuable information about the structure and purity of the compound.
Q3: What types of reactions is SPhos commonly used in?
A3: SPhos is widely employed as a ligand in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. [, , ]
Q4: What makes SPhos an effective ligand for these reactions?
A4: SPhos possesses a unique combination of steric and electronic properties that contribute to its high catalytic activity. The bulky dicyclohexylphosphino groups provide steric hindrance around the palladium center, promoting the formation of highly reactive monoligated palladium species. Additionally, the electron-rich biaryl backbone enhances the electron density on the palladium center, facilitating oxidative addition and reductive elimination steps in the catalytic cycle. [, , , ]
Q5: Can SPhos catalyze reactions with challenging substrates, such as aryl chlorides?
A5: Yes, SPhos has been shown to be an effective ligand for the coupling of aryl chlorides, which are typically less reactive than aryl bromides and iodides. [, ]
Q6: How does SPhos compare to other biarylphosphine ligands in terms of catalytic activity and selectivity?
A6: SPhos often exhibits comparable or even superior activity to other biarylphosphine ligands, such as XPhos and RuPhos, depending on the specific reaction conditions and substrates involved. [, , , ]
Q7: Are there any examples where SPhos outperforms other ligands?
A7: Yes, studies have shown SPhos to be particularly effective in challenging transformations, such as the coupling of sterically hindered substrates [, , ] or reactions performed at room temperature. [, ]
Q8: Can SPhos be used in enantioselective catalysis?
A8: While SPhos itself is not chiral, a sulfonated derivative, sSPhos, has been successfully employed in enantioselective Suzuki-Miyaura couplings to generate axially chiral biphenols. [, ]
Q9: Are there any limitations to using SPhos as a ligand?
A9: While SPhos is a versatile ligand, it may not be optimal for all reactions. For instance, it can be prone to halide inhibition in Suzuki-Miyaura couplings, particularly with heteroaryl iodides. [] Additionally, its performance can be influenced by factors such as solvent choice, base, and temperature. [, ]
Q10: Have computational studies been conducted on SPhos and its palladium complexes?
A10: Yes, DFT (Density Functional Theory) calculations have been extensively used to investigate the structure, stability, and reactivity of SPhos-palladium complexes. [, , , , ]
Q11: What insights have these computational studies provided?
A11: DFT calculations have shed light on the mechanism of oxidative addition to SPhos-palladium complexes, highlighting the importance of ligand structure in this key step. [, ] These studies have also been instrumental in understanding the influence of SPhos on the overall catalytic cycle, including transmetalation and reductive elimination steps. [, , ]
Q12: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for SPhos and its derivatives?
A12: While specific QSAR models for SPhos are not widely reported, computational studies have provided valuable insights into the structure-activity relationships of biarylphosphine ligands, including SPhos. These insights are crucial for designing more efficient and selective catalysts. [, ]
Q13: Are there any alternative ligands that can be used in place of SPhos?
A13: Yes, several other biarylphosphine ligands, such as XPhos, RuPhos, and BrettPhos, are often explored as alternatives to SPhos. [, ] The choice of ligand depends on the specific reaction requirements, as each ligand offers a unique balance of steric and electronic properties that influence catalytic activity and selectivity. [, , ]
Q14: What resources are available for researchers interested in using or studying SPhos?
A14: SPhos is commercially available from various chemical suppliers, facilitating its use in research laboratories. Additionally, numerous publications and reviews provide detailed information about its synthesis, characterization, and applications in organic synthesis. [, , ] Online databases, such as Reaxys and SciFinder, offer comprehensive access to the scientific literature surrounding SPhos and related ligands.
Q15: When was SPhos first reported, and what is its significance in the field of catalysis?
A15: SPhos, along with other biarylphosphine ligands, was first reported by the Buchwald group in the early 2000s. [, , ] These ligands represented a significant advance in palladium-catalyzed cross-coupling chemistry, enabling the use of milder reaction conditions, expanding substrate scope, and improving functional group tolerance. [, , ]
Q16: How has research on SPhos contributed to the field of organic synthesis?
A16: The development and application of SPhos has significantly impacted the field of organic synthesis by providing access to a wide range of complex molecules through efficient and selective cross-coupling reactions. [, , ] Its use has facilitated the synthesis of natural products, pharmaceuticals, and materials with diverse applications.
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